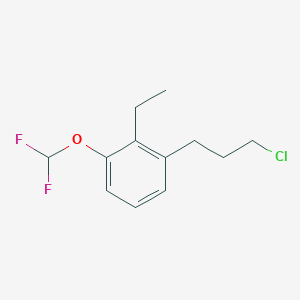
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a difluoromethoxybenzene derivative with a chloropropyl reagent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-3-methoxy-2-ethylbenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-ethylbenzene: Contains a trifluoromethoxy group, which can alter its reactivity and properties.
Uniqueness
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to similar compounds
Properties
Molecular Formula |
C12H15ClF2O |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-10-9(6-4-8-13)5-3-7-11(10)16-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI Key |
RLQAOZMTNNODEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















